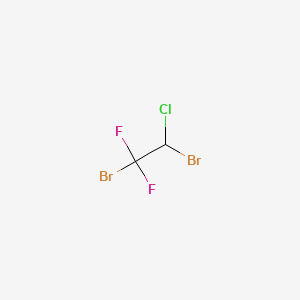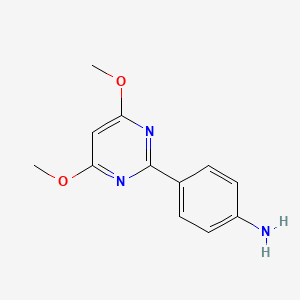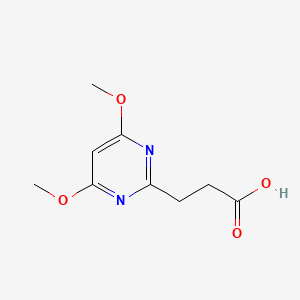
1,2-Dibromo-2-chloro-1,1-difluoroéthane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-2-chloro-1,1-difluoroethane is a halogenated organic compound with the molecular formula C₂HBr₂ClF₂ and a molecular weight of 258.287 g/mol . This compound is known for its use as a fire extinguishing agent and has been widely studied for its chemical properties and applications in various fields.
Applications De Recherche Scientifique
1,2-Dibromo-2-chloro-1,1-difluoroethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a halogenating agent.
Biology: Studied for its potential effects on biological systems and its use in biochemical research.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for the synthesis of medicinal compounds.
Industry: Utilized as a fire extinguishing agent and in the production of other halogenated compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-chloro-1,1-difluoroethane can be synthesized through the reaction of chlorotrifluoroethylene with bromine. In a typical procedure, 100 grams of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane and 100 grams of liquid bromine are added to a 250 ml three-necked round-bottomed flask. The reaction mixture is stirred magnetically at 25°C while chlorotrifluoroethylene gas is slowly introduced until the red-brown color of the reaction system fades .
Industrial Production Methods
Industrial production of 1,2-dibromo-2-chloro-1,1-difluoroethane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-2-chloro-1,1-difluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Mécanisme D'action
The mechanism of action of 1,2-dibromo-2-chloro-1,1-difluoroethane involves its interaction with molecular targets and pathways in chemical reactions. The compound’s halogen atoms can participate in various chemical processes, such as nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane: Similar in structure but with an additional fluorine atom.
1,2-Dibromotetrachloroethane: Contains more chlorine atoms and is used in different applications.
2-Bromo-1-chloro-1,1-difluoroethane: Similar but with a different arrangement of halogen atoms.
Uniqueness
1,2-Dibromo-2-chloro-1,1-difluoroethane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which gives it distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
1,2-dibromo-2-chloro-1,1-difluoroethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2ClF2/c3-1(5)2(4,6)7/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCCTZALDPXCGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2ClF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371390 |
Source


|
| Record name | 1,2-dibromo-2-chloro-1,1-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-36-3 |
Source


|
| Record name | 1,2-dibromo-2-chloro-1,1-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)




